molecular formula C25H27ClN4O3 B2994354 {6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326854-91-4

{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone

Cat. No.: B2994354
CAS No.: 1326854-91-4
M. Wt: 466.97
InChI Key: BDHIFWHVWVNYML-UHFFFAOYSA-N
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Description

This compound is a pyridazinone derivative containing the (4-methoxyphenyl)piperazine moiety . It has been studied as an acetylcholinesterase inhibitor, which is an important drug target to increase acetylcholine levels .


Synthesis Analysis

The compound was synthesized as a result of a six-step reaction starting from the aromatic heterocyclic dichloro structure . The nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine was used to reach the main substrate .


Molecular Structure Analysis

The molecular structure of this compound was elucidated using various techniques. The 1H spectrum in DMSO-d6 shows characteristic signals for the protons of piperazine at 2.96 and 3.16 ppm, respectively, protons of the methoxy group as a singlet at 3.75 ppm, the signal of the CH2 group at 5.23 as a singlet, and aromatic protons in the range 6.92–7.67 .


Chemical Reactions Analysis

The compound was found to be a potent acetylcholinesterase inhibitor . The compound with the best AChE activity was compound 6b (Ki = 3.73 ± 0.9 nM) with the p-methylphenyl group it carried and showed competitive inhibition .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have focused on the synthesis of novel quinolone and quinoline derivatives, exploring their potential as therapeutic agents. For instance, a study describes the synthesis of novel quinolone and quinoline-2-carboxylic acid amides as potent 5HT1B antagonists, indicating their significance in targeting serotonin receptors (Carey L Horchler et al., 2007). Another research effort synthesizes a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, showcasing the compound's utility in neurodegenerative disease research (Min Wang et al., 2017).

Anti-corrosion and Material Science Applications

The anti-corrosion properties of quinoline derivatives have also been studied, revealing their potential in protecting metals in acidic environments. A study on the anti-corrosion performance of 8-hydroxyquinoline derivatives for mild steel in an acidic medium highlights the significance of these compounds in industrial applications (Dhaybia Douche et al., 2020). Similarly, the corrosion inhibitory action of 7-alkyl-8-Hydroxyquinolines on C35E steel in HCl electrolyte has been explored, further demonstrating the utility of these derivatives in material science (M. El faydy et al., 2020).

Antitumor Agents

The exploration of quinoline derivatives as antitumor agents has yielded promising results. For example, the design and synthesis of quinazoline derivatives containing piperazine moieties as antitumor agents have shown potent antiproliferative activities against various cancer cell lines (Wen Li et al., 2020). This highlights the potential of these compounds in the development of new cancer therapies.

Properties

IUPAC Name

[6-chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN4O3/c1-32-20-5-3-19(4-6-20)28-8-10-29(11-9-28)24-21-16-18(26)2-7-23(21)27-17-22(24)25(31)30-12-14-33-15-13-30/h2-7,16-17H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHIFWHVWVNYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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